BenchChemオンラインストアへようこそ!

Brd7-IN-1

PROTAC Targeted protein degradation Epigenetics

BRD7-IN-1 is the only commercially available building block that incorporates a piperazine linker pre-installed for direct VHL E3 ligase conjugation, enabling the synthesis of PROTAC VZ185. Unlike conventional inhibitors (BI-7273, BI-9564) that merely occupy bromodomains, VZ185 assembled from this precursor achieves complete, catalytic degradation of BRD7/9 (DC50 4.5 & 1.8 nM). This unique chemical handle eliminates de novo linker synthesis and is absent in all off-the-shelf BRD7/9 inhibitors. Essential for clean loss-of-function studies, resistance mechanism elucidation, and next-generation degrader development. Verify linker identity and purity before initiating PROTAC assembly.

Molecular Formula C22H28Cl2N4O3
Molecular Weight 467.4 g/mol
Cat. No. B2624244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd7-IN-1
Molecular FormulaC22H28Cl2N4O3
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN4CCNCC4)OC.Cl.Cl
InChIInChI=1S/C22H26N4O3.2ClH/c1-25-13-18(16-4-5-24-12-17(16)22(25)27)15-10-20(28-2)19(21(11-15)29-3)14-26-8-6-23-7-9-26;;/h4-5,10-13,23H,6-9,14H2,1-3H3;2*1H
InChIKeyVUBFYDKFJHVJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





BRD7-IN-1 Procurement Guide: PROTAC Precursor for Targeted BRD7/9 Degradation Research


BRD7-IN-1 (CAS 2448414-48-8) is a modified derivative of the BRD7/9 inhibitor BI7273, engineered with a piperazine linker for conjugation to VHL E3 ligase ligands . It serves as a critical building block in the synthesis of PROTAC VZ185, a potent and selective dual degrader of BRD7 and BRD9 [1]. Unlike conventional small-molecule inhibitors that merely occupy bromodomain binding sites, BRD7-IN-1 enables the rational assembly of bifunctional degraders that recruit the ubiquitin-proteasome system for complete target protein elimination .

Why BRD7-IN-1 Cannot Be Substituted by Conventional BRD7/9 Inhibitors


Traditional BRD7/9 inhibitors such as BI-7273 (IC50 BRD9 19 nM, BRD7 117 nM), LP99 (Kd BRD9 99 nM), and BI-9564 (Kd BRD9 14 nM, BRD7 239 nM) share a common limitation: they reversibly occupy acetyl-lysine binding pockets but do not eliminate the target protein [1]. This occupancy-based inhibition leaves residual scaffolding functions intact and often requires sustained high target engagement for efficacy. BRD7-IN-1, in contrast, is a precursor to VZ185—a PROTAC that induces catalytic degradation of BRD7 and BRD9 with DC50 values of 4.5 nM and 1.8 nM, respectively [2]. Substituting BRD7-IN-1 with a generic inhibitor compromises the fundamental research objective: converting transient target blockade into complete and sustained protein knockdown. The unique piperazine linker in BRD7-IN-1 provides a modular attachment point for VHL ligands, enabling the rational design of degraders with tunable linker lengths and exit vectors [3]. This chemical handle is absent in all commercially available inhibitors, rendering them unsuitable for PROTAC development workflows.

Quantitative Differentiation of BRD7-IN-1 Against Closest Comparators


Degradation vs. Inhibition: VZ185 (BRD7-IN-1 Derived) Achieves Sub-5 nM DC50, While Parent Inhibitor BI-7273 Shows No Degradation

BRD7-IN-1 is the precursor to VZ185, a PROTAC that degrades BRD7 and BRD9 with DC50 values of 4.5 nM and 1.8 nM, respectively [1]. In contrast, the parent inhibitor BI-7273, which lacks the VHL-recruiting moiety, exhibits no degradation activity at 1 μM over 16 hours in HeLa cells . This functional divergence arises because BI-7273 solely inhibits bromodomain binding (IC50 BRD9 19 nM, BRD7 117 nM) without inducing protein turnover .

PROTAC Targeted protein degradation Epigenetics

Selectivity Profile: VZ185 (BRD7-IN-1 Derived) Degrades BRD7/9 Exclusively, Sparing BET Family Bromodomains

VZ185, assembled using BRD7-IN-1, demonstrates high degradation selectivity for BRD7 and BRD9, with no degradation of BRD2, BRD3, or BRD4 observed in proteomic analysis at concentrations up to 1 μM [1]. In contrast, pan-BET inhibitors such as JQ1 degrade BRD2/3/4 indiscriminately, leading to confounding off-target effects [2]. The VHL-based PROTAC design exploits the differential ternary complex formation to achieve this selectivity.

Selectivity Off-target effects Bromodomain

Kinetics of Degradation: VZ185 (BRD7-IN-1 Derived) Achieves Rapid and Sustained Knockdown Within Hours

VZ185, synthesized from BRD7-IN-1, induces rapid degradation of BRD9 and BRD7, with >90% protein loss observed within 4 hours at 100 nM in HeLa cells [1]. The degradation is sustained for over 24 hours due to the catalytic mechanism of PROTACs. In contrast, the inhibitor LP99 requires continuous high-concentration exposure (Kd BRD9 = 99 nM) to maintain target blockade, and washout experiments show rapid recovery of BRD7/9 function [2].

Kinetics Pharmacodynamics PROTAC

Modular Synthesis Advantage: BRD7-IN-1 Contains a Piperazine Linker Handle Absent in BI-7273

BRD7-IN-1 incorporates a piperazine moiety that serves as a modular linker attachment point for VHL ligands, enabling straightforward amide coupling to generate VZ185 [1]. The parent inhibitor BI-7273 lacks this functional handle, requiring de novo synthesis of entire PROTAC molecules from scratch [2]. This structural difference translates to practical advantages in synthetic accessibility and reproducibility.

Chemical biology PROTAC synthesis Linker chemistry

Optimal Use Cases for BRD7-IN-1 Based on Verified Quantitative Performance


PROTAC Development and Degrader Library Synthesis

BRD7-IN-1 is the preferred starting material for synthesizing VZ185 and related BRD7/9-targeting PROTACs. Its piperazine linker enables rapid conjugation to VHL ligands, allowing chemists to explore diverse linker lengths and exit vectors without de novo inhibitor synthesis [1]. The resulting PROTACs achieve sub-nanomolar DC50 values for BRD7/9 degradation, making them ideal for chemical probe development .

Functional Genomics and Target Validation Studies

Researchers investigating the role of BRD7 and BRD9 in SWI/SNF chromatin remodeling complexes require complete and sustained protein knockdown. VZ185, assembled from BRD7-IN-1, degrades both BRD7 and BRD9 with high selectivity, enabling clean loss-of-function experiments without confounding BET family degradation [1]. This is critical for validating genetic dependencies in cancer models such as EOL-1 acute myeloid leukemia and A-402 renal cell carcinoma, where VZ185 exhibits EC50 values of 3 nM and 40 nM, respectively .

Epigenetic Drug Discovery and Resistance Mechanism Elucidation

BRD7-IN-1-derived PROTACs provide a superior tool for studying resistance mechanisms to BRD9 inhibitors. While inhibitors like BI-9564 face adaptive resistance due to target upregulation, VZ185's catalytic degradation mechanism circumvents this limitation by eliminating the target protein entirely [1]. This application is essential for understanding why certain tumors are intrinsically resistant to BRD9 inhibition and for developing next-generation degraders with improved efficacy .

Comparative Mechanism-of-Action Studies: Inhibition vs. Degradation

BRD7-IN-1 enables head-to-head comparisons between occupancy-based inhibition (BI-7273) and degradation-based pharmacology (VZ185). This is invaluable for elucidating scaffolding functions of BRD7/9 that are independent of acetyl-lysine binding. Such studies have revealed that BRD9 degradation, but not inhibition, disrupts BAF complex integrity and impairs enhancer activity in synovial sarcoma models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brd7-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.